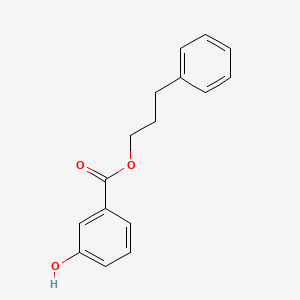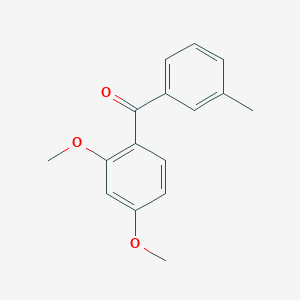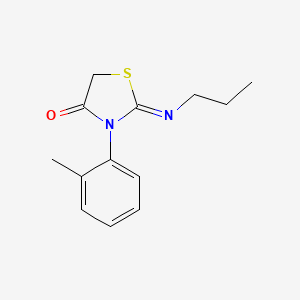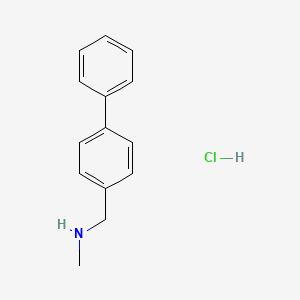![molecular formula C20H27AuClP B3157922 Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) CAS No. 854045-93-5](/img/structure/B3157922.png)
Chloro[2-(di-t-butylphosphino)biphenyl]gold(I)
Descripción general
Descripción
“Chloro[2-(di-t-butylphosphino)biphenyl]gold(I)” is a chemical compound with the molecular formula C20H27AuClP . It is a white powder and is often used as a catalyst in various chemical reactions .
Synthesis Analysis
This compound is synthesized and used as a highly active gold catalyst for various reactions. It has been used in the intramolecular exohydrofunctionalization of allenes, hydroarylation of allenes, intramolecular cyclization of monopropargyl triols, and synthesis of pyrroles via a gold-catalyzed cascade reaction .Molecular Structure Analysis
The molecular structure of this compound consists of a gold atom (Au) bonded to a chlorine atom (Cl) and a complex phosphine ligand. The phosphine ligand is a biphenyl group where one of the phenyl rings is substituted at the 2-position with a di-tert-butylphosphino group .Chemical Reactions Analysis
As a catalyst, “Chloro[2-(di-t-butylphosphino)biphenyl]gold(I)” is involved in various chemical reactions. It has been used in the intramolecular exohydrofunctionalization of allenes, hydroarylation of allenes, intramolecular cyclization of monopropargyl triols, and synthesis of pyrroles via a gold-catalyzed cascade reaction .Physical And Chemical Properties Analysis
This compound is a white powder . It has a molecular weight of 530.82 . The melting point is between 237-240°C . It is not soluble in water but is soluble in strong polar organic solvents .Aplicaciones Científicas De Investigación
Catalytic Applications
Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) complexes have been identified as highly effective catalysts in organic transformations. For instance, they are utilized in the cyclization of 1,n-enynes and activation of alkynes, showcasing their potential as versatile catalysts in synthetic chemistry (Gaydou & Echavarren, 2011). The unique electronic and steric properties of these gold(I) complexes enable selective and efficient catalysis, underlining their importance in the development of new synthetic methodologies.
Synthesis and Structural Characterization
The structural chemistry of these gold(I) complexes has been extensively studied, revealing fascinating aspects of their coordination chemistry and bonding. Research has shown that these complexes can adopt various coordination geometries, influencing their reactivity and stability. The synthesis of organogold complexes via controlled silyl migration presents a significant advancement, highlighting the versatility of these gold(I) complexes in synthesizing new organometallic compounds with potential applications in materials science and catalysis (McGee et al., 2015).
Physical and Electronic Properties
The physical and electronic properties of chloro[2-(di-t-butylphosphino)biphenyl]gold(I) complexes have been a subject of interest, particularly in the context of their luminescent properties and potential applications in optoelectronic devices. Dinuclear gold(I) complexes have shown promising luminescent properties and the ability to form liquid crystalline phases, suggesting their utility in the development of novel materials with advanced optical properties (Coco et al., 2006).
Safety and Hazards
Mecanismo De Acción
Target of Action
Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) is a highly active gold catalyst . Its primary targets are various organic compounds, particularly allenes , where it facilitates a range of chemical reactions.
Mode of Action
The compound interacts with its targets through a process known as catalysis. As a catalyst, it speeds up chemical reactions without being consumed in the process. It facilitates the intramolecular exohydrofunctionalization of allenes , hydroarylation of allenes , and the intramolecular cyclization of monopropargyl triols .
Biochemical Pathways
The compound affects several biochemical pathways. It is used in the synthesis of pyrroles via a gold-catalyzed cascade reaction , carboalkoxylations of 2-ethynylbenzyl ethers , annulations of allenes with N-hydroxyanilines , and 1,2-iminonitronation of electron-deficient alkynes with nitrosoarenes . It also plays a role in the synthesis of dihydroisocoumarins .
Result of Action
The result of the compound’s action is the facilitation of various chemical reactions, leading to the formation of new compounds. For example, it enables the synthesis of pyrroles , dihydroisocoumarins , and other complex organic compounds.
Propiedades
IUPAC Name |
chlorogold;ditert-butyl-(2-phenylphenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27P.Au.ClH/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16;;/h7-15H,1-6H3;;1H/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMOUYZCJIFYAH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2)C(C)(C)C.Cl[Au] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27AuClP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
854045-93-5 | |
| Record name | 2-Biphenylyl[bis(2-methyl-2-propanyl)]phosphine - chlorogold (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Furylmethyl)amino]propanamide](/img/structure/B3157842.png)





![5'-Phenyl-[1,1':3',1''-terphenyl]-2'-carbaldehyde](/img/structure/B3157906.png)




![2-[(4-Methoxyphenyl)sulfonyl]ethanamine](/img/structure/B3157957.png)

